molecular formula C10H13NO3 B1390819 (2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid CAS No. 1280786-99-3

(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid

Cat. No.: B1390819
CAS No.: 1280786-99-3
M. Wt: 195.21 g/mol
InChI Key: CARIUONFSONQNP-VIFPVBQESA-N
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Description

(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy-substituted phenyl group, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are employed to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential role in neurotransmission and as a precursor for the synthesis of biologically active peptides.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and as a modulator of specific biochemical pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The pathways involved in its action include the activation or inhibition of specific enzymes, leading to changes in cellular function and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-(4-hydroxy-phenyl)-propionic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid: Contains a chloro group instead of a methoxy group.

    (S)-3-Amino-2-(4-nitro-phenyl)-propionic acid: Features a nitro group in place of the methoxy group.

Uniqueness

(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

Properties

IUPAC Name

(2R)-3-amino-2-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARIUONFSONQNP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213584
Record name Benzeneacetic acid, α-(aminomethyl)-4-methoxy-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-99-3
Record name Benzeneacetic acid, α-(aminomethyl)-4-methoxy-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-(aminomethyl)-4-methoxy-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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